molecular formula C12H7ClN2O3S3 B2769922 4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate CAS No. 338400-15-0

4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Cat. No.: B2769922
CAS No.: 338400-15-0
M. Wt: 358.83
InChI Key: IETIXCTWOMDKAY-UHFFFAOYSA-N
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Description

The compound “4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate” seems to be a complex organic molecule that likely contains a thiadiazole ring, which is a type of heterocyclic compound . Thiadiazoles are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiadiazole derivatives can generally be synthesized from appropriate heterocyclic amines and active methylene compounds . Additionally, 1,3,4-thiadiazoles can be obtained from substituted thiourea with appropriate hydrazonoyl chlorides and halogenated ketenes .


Physical and Chemical Properties Analysis

Specific physical and chemical properties for “this compound” were not found .

Scientific Research Applications

Corrosion Inhibition

One study focused on the corrosion inhibition performances of certain thiazole and thiadiazole derivatives, including compounds similar to "4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate," against the corrosion of iron. Through density functional theory (DFT) calculations and molecular dynamics simulations, researchers predicted the compounds' performances as corrosion inhibitors. The theoretical data obtained matched well with previously reported experimental inhibition efficiency results, suggesting that such compounds, by virtue of their electronic structure and surface binding capabilities, could serve as effective corrosion inhibitors (Kaya et al., 2016).

Structural and Electronic Properties

Another study reported the crystal and molecular structure of a similar compound, characterized through various spectroscopic techniques and single-crystal X-ray diffraction. The structural geometry, including bond lengths and angles, as well as electronic properties, were thoroughly analyzed using the density functional theory (DFT) method. Such studies are crucial for understanding the physical and chemical behaviors of these compounds, providing insights into their potential applications in materials science and molecular engineering (Kerru et al., 2019).

Antimicrobial and Antiviral Activities

Research on thiadiazole sulfonamides derived from 4-chlorobenzoic acid, structurally related to "this compound," revealed some compounds' potential anti-tobacco mosaic virus activity. Such findings underscore the relevance of thiadiazole derivatives in developing new antiviral agents, highlighting their potential in pharmaceutical applications (Chen et al., 2010).

Molecular Docking Studies

Docking studies of tetrazole derivatives, which share structural similarities with the compound , have been conducted to understand their orientation and interaction within the active site of enzymes such as cyclooxygenase-2. These studies, complemented by X-ray crystallography, provide valuable insights into the molecular basis of these compounds' biological activities, suggesting their potential utility in designing inhibitors for specific biochemical pathways (Al-Hourani et al., 2015).

Safety and Hazards

Specific safety and hazard information for “4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate” was not found .

Future Directions

While specific future directions for this compound were not found, research into thiadiazole derivatives is ongoing due to their wide range of biological activities . These compounds have potential in the development of new drugs and therapies .

Properties

IUPAC Name

(4-chlorophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O3S3/c13-8-1-3-9(4-2-8)18-21(16,17)12-6-5-11(20-12)10-7-19-15-14-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETIXCTWOMDKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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